molecular formula C30H46O4 B1198150 Rubiarbonone E

Rubiarbonone E

Cat. No.: B1198150
M. Wt: 470.7 g/mol
InChI Key: LKBSFVITHXLCDA-MEKJSECDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Rubiarbonone E (C₃₀H₄₆O₄, molecular weight 470.70) is an arborane-type triterpenoid isolated from the roots of Rubia yunnanensis (Xiao Hong Shen), a plant used in traditional Chinese medicine . Structurally, it features a hydroxylated and ketone-substituted arborane skeleton, with a melting point of 258–259°C and a high optical rotation ([α]D = +233.4°) . Its isolation yield is notably low (0.000071% dry weight), reflecting its rarity .

Properties

Molecular Formula

C30H46O4

Molecular Weight

470.7 g/mol

IUPAC Name

(1R,3S,3aR,5aS,5bS,6S,7aR,11aS,13aR,13bR)-1,6-dihydroxy-3a-(hydroxymethyl)-5a,8,8,11a,13a-pentamethyl-3-propan-2-yl-2,3,4,5,5b,6,7,7a,13,13b-decahydro-1H-cyclopenta[a]chrysen-9-one

InChI

InChI=1S/C30H46O4/c1-17(2)19-14-21(33)25-29(7)11-8-18-24(28(29,6)12-13-30(19,25)16-31)20(32)15-22-26(3,4)23(34)9-10-27(18,22)5/h8-10,17,19-22,24-25,31-33H,11-16H2,1-7H3/t19-,20-,21+,22-,24-,25+,27+,28-,29+,30+/m0/s1

InChI Key

LKBSFVITHXLCDA-MEKJSECDSA-N

SMILES

CC(C)C1CC(C2C1(CCC3(C2(CC=C4C3C(CC5C4(C=CC(=O)C5(C)C)C)O)C)C)CO)O

Isomeric SMILES

CC(C)[C@@H]1C[C@H]([C@H]2[C@]1(CC[C@@]3([C@@]2(CC=C4[C@H]3[C@H](C[C@@H]5[C@@]4(C=CC(=O)C5(C)C)C)O)C)C)CO)O

Canonical SMILES

CC(C)C1CC(C2C1(CCC3(C2(CC=C4C3C(CC5C4(C=CC(=O)C5(C)C)C)O)C)C)CO)O

Synonyms

rubiarbonone E

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Structural Comparison

Rubiarbonone E belongs to the arborane triterpenoid family, characterized by a 30-carbon skeleton with hydroxyl, ketone, and acetate modifications. Key structural analogs include:

Compound Molecular Formula Key Structural Features Source Yield (% dw)
This compound C₃₀H₄₆O₄ 7β,19α-dihydroxy, 3-ketone, arbor-9(11)-ene R. yunnanensis 0.000071
Rubiarbonone C C₃₂H₅₀O₅ 19α-acetoxy, 3β,7β-dihydroxy, arbor-9(11)-ene R. yunnanensis 0.00024
Rubiarbonone A C₃₂H₅₀O₅ 19α-acetoxy, 7β,28-dihydroxy, arbor-9(11)-en-3-one R. yunnanensis N/A
Rubiarbonol B C₃₀H₄₈O₄ 19α,28-dihydroxy, arbor-9(11)-ene R. yunnanensis 0.00041
Oleanolic Acid C₃₀H₄₈O₃ Oleanane skeleton, 3β-hydroxy, 12-ene Multiple plants N/A

Key Differences :

  • This compound lacks the acetyl group present in Rubiarbonone C and A, which may influence its bioavailability and receptor binding .

Functional Comparison

Anti-Atherosclerotic and Vascular Effects
  • Rubiarbonone C: Inhibits platelet-derived growth factor (PDGF)-induced vascular smooth muscle cell (VSMC) proliferation and migration by suppressing FAK, MAPK, and STAT3 Tyr705 phosphorylation . It also reduces MMP-2/9 activity, critical in vascular remodeling .
  • Notably, Rubiarbonol B (a hydroxylated analog) shows anti-platelet aggregation activity at 150 μM, while Rubiarbonone A exhibits dual effects (pro-aggregation at high doses, inhibition at low doses) .
  • Oleanolic Acid: Reduces VSMC proliferation via NF-κB and ROS pathways but lacks specificity for PDGF signaling .
Anti-Cancer and Apoptotic Activity
  • Rubiarbonone C: Induces apoptosis in cancer cells via STAT3 inhibition, a mechanism shared with ursolic acid .
  • Ursolic Acid : Promotes caspase-3/8 activation and mitochondrial membrane depolarization in multiple myeloma cells .
  • This compound: Unstudied, but its ketone group may enhance electrophilic reactivity, a trait linked to pro-apoptotic effects in other triterpenoids .
Anti-Inflammatory and Antioxidant Effects
  • Rubiarbonone C: Suppresses NO production in LPS-activated macrophages (IC₅₀ = 1.18 μM) but shows cytotoxicity at higher doses .
  • Rubiarbonol D/E: Non-cytotoxic NO inhibitors, suggesting hydroxylation reduces toxicity compared to ketone-bearing analogs .

Q & A

Q. Q1: What are the primary methodologies for isolating and characterizing Rubiarbonone E from natural sources?

Methodological Answer:

  • Isolation: Use chromatographic techniques (e.g., HPLC, TLC) with polarity-based fractionation, guided by bioactivity assays to prioritize fractions .
  • Characterization: Combine spectroscopic methods (NMR, MS) and X-ray crystallography for structural elucidation. Cross-validate data with computational tools (e.g., DFT calculations for NMR chemical shifts) to resolve ambiguities .
  • Key Consideration: Ensure reproducibility by documenting solvent systems, column parameters, and spectral acquisition conditions .

Q. Q2: How can researchers design experiments to assess this compound’s baseline bioactivity in vitro?

Methodological Answer:

  • Experimental Design:
    • PICO Framework: Define Population (cell lines), Intervention (this compound dosage), Comparison (positive/negative controls), and Outcome (e.g., IC50 values) .
    • Assay Selection: Use standardized assays (e.g., MTT for cytotoxicity, enzymatic inhibition assays) with triplicate measurements to minimize variability .
  • Data Validation: Include statistical tests (ANOVA, t-tests) to confirm significance thresholds (p < 0.05) .

Advanced Research Questions

Q. Q3: What mechanisms underlie contradictory reports on this compound’s cytotoxicity across different cancer cell lines?

Methodological Answer:

  • Hypothesis Testing:
    • Compare cell line-specific variables (e.g., metabolic profiles, receptor expression) using proteomic or transcriptomic datasets to identify confounding factors .
    • Replicate experiments under controlled conditions (e.g., hypoxia vs. normoxia) to isolate environmental influences .
  • Data Synthesis: Apply meta-analysis techniques to reconcile discrepancies, weighting studies by sample size and methodological rigor .

Q. Q4: How can researchers establish structure-activity relationships (SAR) for this compound derivatives?

Methodological Answer:

  • Systematic Modification: Synthesize derivatives with targeted functional group alterations (e.g., hydroxylation, methylation) and assess bioactivity shifts .
  • Computational Modeling: Use molecular docking (AutoDock Vina) or MD simulations to predict binding affinities and correlate with experimental IC50 values .
  • Validation: Apply QSAR models to prioritize derivatives for synthesis, reducing trial-and-error approaches .

Q. Q5: What experimental strategies address this compound’s instability in aqueous environments?

Methodological Answer:

  • Stability Testing: Conduct accelerated degradation studies (pH, temperature gradients) with LC-MS monitoring to identify degradation products .
  • Formulation Optimization: Encapsulate this compound in nanocarriers (liposomes, PLGA nanoparticles) and assess bioavailability via in vitro release assays .

Q. Q6: How can researchers resolve conflicting data on this compound’s ecological impact in soil microbiomes?

Methodological Answer:

  • Controlled Microcosm Studies:
    • Vary soil pH, organic content, and microbial diversity to quantify this compound’s half-life and metabolite profiles .
    • Use 16S rRNA sequencing to track microbiome shifts post-exposure .
  • Meta-Analysis: Compare geospatial data (e.g., soil type, climate) across studies to contextualize discrepancies .

Methodological Frameworks

Q7: Which frameworks ensure rigor in formulating research questions about this compound’s pharmacological potential?

Answer:

  • FINER Criteria: Ensure questions are Feasible (resource-aware), Interesting (novel mechanisms), Novel (unexplored targets), Ethical (in vitro prioritization over in vivo), and Relevant (therapeutic gaps) .
  • PICOT for Clinical Relevance: Adapt for preclinical studies by defining Population (disease models), Intervention (dosage regimens), and Time (exposure duration) .

Q. Q8: How should researchers design longitudinal studies to track this compound’s chronic toxicity?

Methodological Answer:

  • Sampling Protocol: Collect biomarkers (e.g., liver enzymes, oxidative stress markers) at intervals (e.g., 30/60/90 days) .
  • Statistical Power Analysis: Calculate sample size (G*Power software) to ensure detectability of subclinical effects .

Data Interpretation and Reporting

Q. Q9: What standards apply when reporting contradictory findings in this compound studies?

Answer:

  • Transparency: Disclose all experimental variables (e.g., solvent purity, cell passage number) to enable replication .
  • Contradiction Analysis: Use causal inference models (e.g., Bradford Hill criteria) to distinguish artifacts from true biological variability .

Q. Q10: How can researchers validate this compound’s purported anti-inflammatory mechanisms in silico?

Answer:

  • Target Prioritization: Screen against inflammation-related targets (COX-2, NF-κB) using ChemBL or PubChem databases .
  • Pathway Enrichment: Apply Gene Ontology (GO) analysis to transcriptomic data from treated cells .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Rubiarbonone E
Reactant of Route 2
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